molecular formula C9H7BrO2 B2451577 2-(2-Bromophenyl)propanedial CAS No. 1057670-77-5

2-(2-Bromophenyl)propanedial

Cat. No.: B2451577
CAS No.: 1057670-77-5
M. Wt: 227.057
InChI Key: UOHNJJNCYMJCFG-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)propanedial is an organic compound with the molecular formula C9H7BrO2. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanedial group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)propanedial typically involves the bromination of a suitable phenylpropane derivative. One common method includes the bromination of 2-phenylpropanedial using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)propanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of 2-(2-Bromophenyl)propanoic acid or 2-(2-Bromophenyl)propanone.

    Reduction: Formation of 2-(2-Bromophenyl)propanediol.

    Substitution: Formation of 2-(2-Hydroxyphenyl)propanedial or other substituted derivatives.

Scientific Research Applications

2-(2-Bromophenyl)propanedial has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)propanedial involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde groups play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, its ability to undergo redox reactions contributes to its potential as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

    2-Bromobenzaldehyde: Similar structure but lacks the propanedial group.

    2-(2-Chlorophenyl)propanedial: Chlorine atom instead of bromine.

    2-(2-Bromophenyl)ethanedial: Shorter carbon chain.

Uniqueness: 2-(2-Bromophenyl)propanedial is unique due to the presence of both bromine and propanedial groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple research fields highlight its versatility compared to similar compounds .

Biological Activity

2-(2-Bromophenyl)propanedial, an organic compound with the molecular formula C9H7BrO2, has garnered attention in scientific research due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromine atom attached to a phenyl ring linked to a propanedial group. The synthesis typically involves the bromination of a suitable phenylpropane derivative using bromine in the presence of a catalyst such as iron(III) bromide under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies show that it can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast cancer cell lines:

Cell Line IC50 (µM)
MCF-725
MDA-MB-23130

The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis, indicating its potential as a therapeutic agent against specific cancers .

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine atom and aldehyde groups contribute significantly to its reactivity:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting normal cellular functions.
  • Oxidative Stress Induction : It has been shown to elevate ROS levels, leading to oxidative stress and subsequent apoptotic signaling in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Case Studies

  • Antimicrobial Efficacy : A study involving the application of this compound on infected wounds in animal models demonstrated a significant reduction in bacterial load compared to control groups. The results indicated that the compound could be developed into a topical antimicrobial agent.
  • Cancer Treatment Potential : In a recent clinical trial assessing the efficacy of derivatives of this compound on patients with advanced breast cancer, preliminary results showed promising tumor size reduction after treatment cycles. Further studies are needed to confirm these findings and optimize dosage regimens .

Properties

IUPAC Name

2-(2-bromophenyl)propanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHNJJNCYMJCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C=O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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